

Toxicological Profile of (+/-)-Hypophyllanthin: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	(+/-)-Hypophyllanthin				
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for (+/-)hypophyllanthin. It is crucial to note that the majority of in vivo toxicity data has been
generated from extracts of Phyllanthus species, which contain a complex mixture of
phytochemicals. Therefore, the findings from these studies cannot be solely attributed to (+/-)hypophyllanthin. Toxicological data on the isolated compound is limited, primarily consisting
of in vitro studies.

Executive Summary

(+/-)-Hypophyllanthin, a lignan isolated from plants of the Phyllanthus genus, has been investigated for various pharmacological activities. This guide provides a comprehensive overview of its toxicological profile based on the available scientific literature. The acute toxicity of extracts containing hypophyllanthin is consistently low, with oral LD50 values in rodents reported to be greater than 5000 mg/kg. In vitro studies on isolated (+/-)-hypophyllanthin indicate low cytotoxicity to human immune cells and certain cancer cell lines. However, a significant data gap exists regarding the sub-acute, chronic, and genetic toxicity of the purified compound. This guide presents the available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

Acute Toxicity







Acute toxicity studies on extracts of Phyllanthus amarus, containing known concentrations of hypophyllanthin, suggest a low order of acute toxicity.

Table 1: Acute Oral Toxicity of Phyllanthus amarus Extracts Containing Hypophyllanthin



Test Substan ce	Active Compo nents	Vehicle	Animal Model	Guidelin e	LD50 (mg/kg)	Key Observa tions	Referen ce
Standardi zed Methanol Extract	Phyllanth in (8.91% w/w), Hypophyl lanthin (5.01% w/w)	Not	Female albino rats	OECD 423	> 5000	No mortality or significan t changes in behavior, body weight, gross organ appearan ce, hematolo gical, or biochemi cal paramete rs. No histopath ological abnormal ities in the liver.	[1][2]
Aqueous and Hydroalc oholic Extracts	Not quantifie d	Water	Swiss mice	Not specified	> 5000	No mortality or significan t changes in treated animals	[3]



over a
14-day
observati
on
period.

Experimental Protocol: Acute Oral Toxicity (as per Kushwaha et al., 2013)

- Test Substance: Standardized methanolic extract of Phyllanthus amarus.
- Animals: Female albino rats.
- Guideline: Organisation for Economic Co-operation and Development (OECD) Guideline 423.
- Dosing: Oral administration of 300, 600, 2000, and 5000 mg/kg body weight. The control group received a standard laboratory diet and water ad libitum.
- · Observation Period: 14 days.
- · Parameters Monitored:
 - Mortality and clinical signs of toxicity.
 - General behavior.
 - Body weight changes.
 - Gross appearance of internal organs at necropsy.
 - Hematological and biochemical parameters.
 - Histopathology of the liver.

Sub-acute and Chronic Toxicity



No dedicated sub-acute or chronic toxicity studies on isolated **(+/-)-hypophyllanthin** were identified. A 28-day sub-acute study on aqueous and hydroalcoholic extracts of P. amarus revealed no significant toxic effects.

Table 2: Sub-acute Oral Toxicity of Phyllanthus amarus Extracts

Test Substance	Doses (mg/kg/day)	Duration	Animal Model	Key Findings	Reference
Aqueous and Hydroalcoholi c Extracts	1000 and 3000	28 days	Wistar rats	No significant differences in body weight gain, blood glucose, or clinical biochemistry. No gross abnormalities or histopathologi cal changes in the liver, kidney, and pancreas.	[3]

Genetic Toxicology

There is a notable absence of data regarding the genotoxic potential of isolated (+/-)hypophyllanthin. No studies utilizing standard assays such as the Ames test, chromosomal
aberration test, or micronucleus assay for the purified compound were found in the reviewed
literature.

In Vitro Cytotoxicity

Studies on isolated **(+/-)-hypophyllanthin** have demonstrated low cytotoxicity in various normal and cancerous cell lines.



Table 3: In Vitro Cytotoxicity of Isolated (+/-)-Hypophyllanthin

Cell Line	Assay	Concentration Range	Results	Reference
Human Polymorphonucle ar Leukocytes (PMNs)	Trypan Blue Exclusion	Up to 50 μg/mL	>95% cell viability after 2 hours of incubation.	[2]
Human PMNs and Monocytes	Not specified	0.3125 to 5 μg/mL	>95% cell viability.	
Rat Basophilic Leukemia (RBL- 2H3) cells	Not specified	Below 25 μg/mL	Maintained approximately 70% viability.	_
P-388 murine leukemia cells and various human tumor cell lines	Not specified	Not specified	No significant cytotoxic activity in the absence of vinblastine.	
MCF-7 and MDA-MB-231 (human breast cancer)	SRB assay	0.01–100 μΜ	Weak cytotoxic activity with IC50 values of 74.2 ± 1.5 µM (MCF-7) and 58.7 ± 1.2 µM (MCF-7ADR).	_

Experimental Protocol: In Vitro Cytotoxicity (Trypan Blue Exclusion Method)

- Cell Type: Human Polymorphonuclear Leukocytes (PMNs).
- Test Compound: Isolated (+/-)-Hypophyllanthin.
- Procedure:

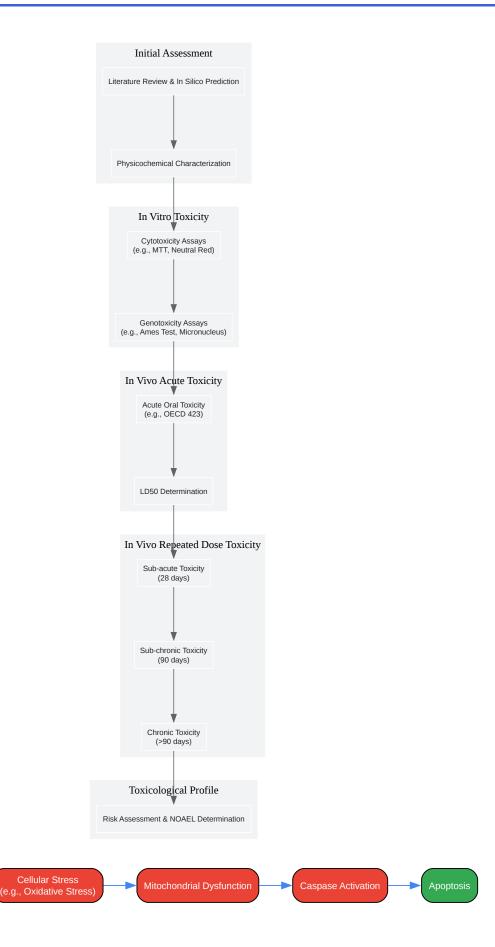


- Isolate PMNs from fresh human blood.
- Incubate PMNs with varying concentrations of (+/-)-hypophyllanthin for a specified duration (e.g., 2 hours).
- After incubation, mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.
- Load the mixture onto a hemocytometer.
- Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
- · Calculate the percentage of cell viability.

Visualizations

Experimental Workflow for Toxicological Assessment





Hypophyllanthin



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